1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone
CAS No.:
Cat. No.: VC17444590
Molecular Formula: C13H18N2OS
Molecular Weight: 250.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2OS |
|---|---|
| Molecular Weight | 250.36 g/mol |
| IUPAC Name | 1-[2-(2-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C13H18N2OS/c1-9-11(6-7-13(17)14-9)12-5-3-4-8-15(12)10(2)16/h6-7,12H,3-5,8H2,1-2H3,(H,14,17) |
| Standard InChI Key | BIVKQQKNEXZESP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=S)N1)C2CCCCN2C(=O)C |
Introduction
1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound featuring a piperidine ring and a mercapto group attached to a pyridine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development. The presence of the mercapto group suggests possible applications in synthesizing novel pharmaceuticals, as thiol groups are often involved in various biochemical interactions.
Synthesis and Analytical Techniques
The synthesis of 1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. Specific conditions such as temperature control, solvent selection, and the use of catalysts are crucial to enhance yields and selectivity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Potential Biological Activities
Compounds with similar structures to 1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone can act as inhibitors or modulators in various biochemical pathways, potentially affecting cellular signaling or metabolic processes. The mercapto group may facilitate binding through thiol interactions, which are critical in many enzyme-substrate complexes.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(2-(4-Mercaptobenzyl)piperidin-1-yl)ethanone | Benzyl mercapto group | Enhanced lipophilicity |
| 1-(2-(5-Mercapto-pyrimidin-4-yl)piperidin-1-yl)ethanone | Pyrimidine ring | Potential antiviral activity |
| 1-(2-(3-Mercaptoquinolin-4-yl)piperidin-1-yl)ethanone | Quinoline moiety | Unique fluorescence properties |
| 1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone | Piperidine ring with methylpyridine and thiol group | Potential for distinct biological activities |
CAS Number and Molecular Weight
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume